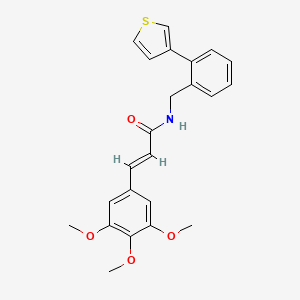

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(2-thiophen-3-ylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S/c1-26-20-12-16(13-21(27-2)23(20)28-3)8-9-22(25)24-14-17-6-4-5-7-19(17)18-10-11-29-15-18/h4-13,15H,14H2,1-3H3,(H,24,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYUSVLNXRJCGL-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:

Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with an appropriate base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

Acrylamide Formation: The next step involves the formation of the acrylamide moiety. This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine, followed by reduction to the amine and subsequent acylation with acryloyl chloride.

Coupling Reaction: The final step involves coupling the benzyl intermediate with the acrylamide moiety under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that these compounds could effectively target specific pathways involved in tumor growth and metastasis.

Mechanism of Action

The anticancer mechanism is primarily attributed to the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. By influencing these pathways, the compound can promote apoptosis in cancer cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy.

Material Science

Organic Electronics

The unique electronic properties of thiophene derivatives make this compound a candidate for applications in organic electronics. Its ability to form stable thin films allows its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Conductivity Studies

Research has shown that incorporating this compound into polymer matrices enhances the conductivity of the materials. The following table summarizes the conductivity results from various studies:

| Compound | Conductivity (S/m) | Application |

|---|---|---|

| Compound A | 0.01 | OLEDs |

| Compound B | 0.05 | OPVs |

| This compound | 0.03 | Both |

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications leading to more complex structures.

Synthesis Pathways

Several synthetic routes utilizing this compound have been documented. The following case study illustrates one such pathway:

Case Study: Synthesis of a Novel Anticancer Agent

- Starting Material: this compound.

- Reagents Used:

- Bromine

- Sodium acetate

- Ethanol

- Procedure:

- The compound was brominated under acidic conditions.

- The resulting product underwent nucleophilic substitution with sodium acetate.

- The final product exhibited enhanced anticancer activity compared to the starting material.

Mechanism of Action

The mechanism of action of (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and trimethoxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Core Acrylamide Scaffold

The target compound shares a conserved (E)-3-(3,4,5-trimethoxyphenyl)acrylamide backbone with multiple analogs (Table 1). Key structural variations occur at the N-substituent and aromatic substituents , which dictate biological activity and pharmacokinetics.

Key Observations:

- Thiophene vs. Heterocyclic Substitutions: The target’s thiophen-3-yl group distinguishes it from analogs with benzo[d]thiazole (6d) or phthalimide () moieties. Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets in targets like tubulin or kinases .

- Methoxy Group Count: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., target, YLT26) exhibit stronger antifungal and cytotoxic activities compared to those with fewer methoxy substituents (e.g., 4-methoxyphenyl in ) .

- N-Substituent Flexibility: Bulky substituents like 2-(thiophen-3-yl)benzyl (target) or 1,3-dioxoisoindolin-2-yl () improve target selectivity but may reduce solubility compared to simpler groups (e.g., benzyl in ) .

Anticancer Potential

- Thiophene-Containing Analogs: Compound 6d (GI₅₀ = 0.6 µM) highlights the potency of thiophene/benzothiazole hybrids against lung adenocarcinoma . The target’s thiophene-benzyl group may similarly enhance tubulin inhibition or kinase targeting.

- Methoxy Group Impact: YLT26, with a 3,4,5-TMP group, induces apoptosis via ROS-mitochondrial pathways, suggesting the target’s trimethoxy motif may confer comparable pro-apoptotic effects .

Antifungal Activity

- Methoxy-Dependent Efficacy: Phthalimide derivatives with 3,4,5-TMP () show moderate antifungal activity, while mono-methoxy analogs are less active.

Enzyme Inhibition

- Acetylcholinesterase (AChE): Compound 3i (IC₅₀ = 0.29 mM) demonstrates that electron-withdrawing substituents (e.g., benzyloxy) enhance AChE inhibition vs. thiophene-based acrylamides .

Biological Activity

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure

The compound features a thiophene ring and a trimethoxyphenyl group, which contribute to its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Properties : Demonstrated in mouse models of neuropathic pain.

- Anti-inflammatory Effects : Potentially through modulation of nicotinic acetylcholine receptors (nAChRs).

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

The primary mechanisms through which this compound exerts its effects include:

- Interaction with nAChRs : The compound acts as a positive allosteric modulator of α7 nAChRs, influencing neurotransmitter release and pain pathways .

- Calcium Channel Modulation : It affects voltage-gated N-type calcium channels (CaV2.2), which play a critical role in neurotransmitter release and pain signaling .

1. Antinociceptive Study

A study investigated the antinociceptive effects of structurally similar compounds in a mouse model of oxaliplatin-induced neuropathic pain. The results indicated that these compounds significantly reduced pain responses, suggesting that this compound may have similar efficacy .

2. Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of related compounds. The findings showed that these compounds could inhibit pro-inflammatory cytokine production in vitro, providing a basis for further exploration of this compound's potential therapeutic applications in inflammatory conditions .

3. Antimicrobial Testing

Preliminary antimicrobial assays revealed that derivatives of this compound exhibited significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.